molecular formula C6H9N3O2 B13787805 6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one CAS No. 89711-99-9

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one

Cat. No.: B13787805
CAS No.: 89711-99-9
M. Wt: 155.15 g/mol
InChI Key: NOYYUQCJSFZZIM-UHFFFAOYSA-N
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Description

5-(2-HYDROXYETHYL)-CYTOSINE is a derivative of cytosine, a pyrimidine base found in nucleic acids. This compound features a hydroxyethyl group attached to the fifth carbon of the cytosine ring, which imparts unique chemical and biological properties. It is of significant interest in various fields, including medicinal chemistry, molecular biology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-HYDROXYETHYL)-CYTOSINE typically involves the modification of cytosine through the introduction of a hydroxyethyl group. One common method is the reaction of cytosine with ethylene oxide under basic conditions, which results in the formation of the hydroxyethyl derivative. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the cytosine molecule.

Industrial Production Methods: Industrial production of 5-(2-HYDROXYETHYL)-CYTOSINE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-HYDROXYETHYL)-CYTOSINE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 5-(2-oxoethyl)-cytosine or 5-(2-carboxyethyl)-cytosine.

    Reduction: Formation of 5-(ethyl)-cytosine.

    Substitution: Formation of various substituted cytosine derivatives depending on the substituent introduced.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine, including 6-amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one, exhibit notable anti-inflammatory effects. In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively, demonstrating potential as anti-inflammatory agents comparable to established drugs like celecoxib and indomethacin. For instance, compounds with similar structures have demonstrated IC50 values around 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies involving the synthesis of various pyrimidinone derivatives revealed that some exhibited activity against viral strains, although their effectiveness was often close to toxicity thresholds . The structural modifications at the C-6 position of pyrimidinones have been linked to enhanced antiviral activity, suggesting that this compound may also possess similar properties under specific conditions.

Drug Development

Given its biological activities, this compound is being investigated as a potential lead compound in drug development. The anti-inflammatory and antiviral properties suggest applications in treating conditions such as arthritis or viral infections.

Cosmetic Applications

Emerging research indicates that pyrimidine derivatives may also find applications in cosmetic formulations due to their potential skin benefits, such as anti-inflammatory effects and skin barrier enhancement . This opens avenues for further exploration in dermatological products.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anti-inflammatory EffectsDemonstrated significant COX-2 inhibition comparable to celecoxib (IC50 = 0.04 μmol).
Antiviral ActivitySome derivatives showed antiviral activity but near toxicity thresholds; structural modifications enhance efficacy.
Cosmetic ApplicationsInvestigated the role of pyrimidine derivatives in skin health and cosmetic formulations.

Mechanism of Action

The mechanism of action of 5-(2-HYDROXYETHYL)-CYTOSINE involves its interaction with biological macromolecules such as DNA and RNA. The hydroxyethyl group can participate in hydrogen bonding and other interactions, potentially altering the structure and function of nucleic acids. This can affect processes such as transcription, replication, and repair, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

    5-Methylcytosine: A well-known epigenetic marker involved in gene regulation.

    5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic modifications.

    5-Formylcytosine: Involved in DNA demethylation processes.

Uniqueness: 5-(2-HYDROXYETHYL)-CYTOSINE is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical reactivity and biological activity compared to other cytosine derivatives. This makes it a valuable tool in research and potential therapeutic applications.

Biological Activity

6-Amino-5-(2-hydroxyethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with an amino group and a hydroxyethyl side chain. This configuration is crucial for its biological activity, influencing its interaction with molecular targets.

The biological activity of this compound is linked to several mechanisms:

  • Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It is believed to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory responses. In vitro studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using assays such as DPPH radical scavenging and linoleic acid peroxidation inhibition. It demonstrated notable activity, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key findings include:

  • Substitutions on the pyrimidine ring significantly affect potency and selectivity against specific biological targets.
  • The presence of hydroxyl and amino groups enhances binding affinity to target enzymes, improving biological efficacy.

Data Tables

Activity Type IC50/EC50 Values Reference
COX-2 Inhibition0.04 ± 0.02 μmol
Antioxidant Activity (DPPH)71–82% inhibition
Antiproliferative (Cancer)Varies by cell line

Case Studies

  • Antitumor Studies : A study evaluated the effects of this compound on breast cancer cells, showing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration of this compound resulted in a marked reduction in inflammation compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Oxidative Stress : In vivo studies demonstrated that this compound could reduce oxidative stress markers in animal models subjected to induced oxidative damage, indicating its protective effects on cellular integrity.

Properties

CAS No.

89711-99-9

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-5-(2-hydroxyethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O2/c7-5-4(1-2-10)3-8-6(11)9-5/h3,10H,1-2H2,(H3,7,8,9,11)

InChI Key

NOYYUQCJSFZZIM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CCO)N

Origin of Product

United States

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